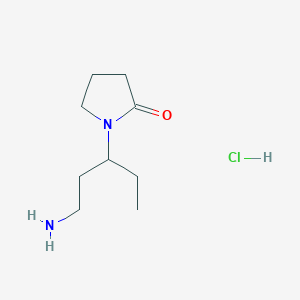

1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride

Description

Historical Context of Pyrrolidinone Derivatives

The historical development of pyrrolidinone derivatives traces back to fundamental discoveries in organic chemistry that established the foundation for modern heterocyclic synthesis. The synthesis of 2-pyrrolidone was first reported in 1889 as the product of dehydration of 4-aminobutanoic acid, marking the beginning of systematic research into this class of compounds. This initial discovery opened pathways for understanding the broader family of gamma-lactams, which represent some of the simplest yet most versatile heterocyclic structures in organic chemistry. The industrial significance of pyrrolidinone derivatives became apparent with the development of large-scale production methods, particularly the treatment of aqueous gamma-butyrolactone with ammonia at temperatures of 250-290 degrees Celsius and pressures ranging from 0.4-1.4 megapascals over solid magnesium silicate catalysts.

The evolution of pyrrolidinone chemistry has been closely linked to advances in pharmaceutical research, with numerous modifications of the basic pyrrolidine structure found in natural and synthetic drugs and drug candidates. The pyrrolidine ring structure appears in numerous natural alkaloids including nicotine and hygrine, demonstrating the biological relevance of this heterocyclic framework. Historical pharmaceutical applications have included compounds such as procyclidine and bepridil, while the structural foundation has also been utilized in the development of racetam compounds including piracetam and aniracetam. The amino acids proline and hydroxyproline represent naturally occurring structural derivatives of pyrrolidine, further emphasizing the biological importance of this chemical scaffold.

Industrial production methods have evolved significantly since the initial synthetic approaches, with modern manufacturing processes achieving product yields of 75-85 percent through carefully controlled reaction conditions. Alternative synthetic routes have been developed including catalytic or electrochemical reduction of succinimide, carbonylation of allylamine, hydrogenation of succinonitrile under hydrolytic conditions, and reaction of maleic or succinic anhydride in aqueous ammonia with palladium-ruthenium catalysts. The worldwide demand for 2-pyrrolidone was estimated at 32,000 tons in 2010, with important manufacturers including major chemical companies, indicating the substantial commercial significance of this compound class.

Importance of 1-(1-Aminopentan-3-yl)pyrrolidin-2-one in Chemical Research

The specific compound 1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride has emerged as a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural characteristics and synthetic accessibility. The compound falls under the category of heterocyclic compounds, specifically pyrrolidines, which are characterized by their five-membered ring containing nitrogen atoms, making them particularly relevant in various pharmaceutical applications due to their inherent biological activity. The molecular structure incorporates both an aminopentyl side chain and a pyrrolidinone core, creating a bifunctional system that offers multiple sites for chemical modification and biological interaction.

Research into this compound has demonstrated its potential as a building block for more complex molecular architectures, with synthesis typically involving multi-step organic reactions that can be optimized for improved yields. The reaction mechanism often involves formation of an enamine intermediate, which subsequently undergoes cyclization to yield the desired pyrrolidinone structure. Density functional theory calculations have provided insights into the mechanistic pathways and have been used to optimize reaction conditions for higher yields, demonstrating the integration of computational chemistry with synthetic methodology development. The compound's reactivity can be attributed to the electrophilic nature of the carbonyl group within the pyrrolidine ring, allowing participation in further chemical transformations such as acylation or alkylation under appropriate conditions.

The structural features of 1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride make it particularly valuable for medicinal chemistry applications, where its bifunctional nature allows for targeted molecular design strategies. Recent research has explored benzylated pyrrolidin-2-one derivatives in the context of anti-Alzheimer's activity, with structure-activity relationship studies demonstrating the importance of specific substitution patterns for biological efficacy. The compound represents part of a broader research effort to develop novel therapeutic agents based on pyrrolidinone scaffolds, with particular emphasis on neurological applications.

Chemical characterization studies have established key physical and chemical properties essential for research applications. The compound's molecular weight of 206.71 grams per mole and its classification as a pyrrolidinone derivative provide important parameters for synthetic planning and purification strategies. The hydrochloride salt form enhances solubility characteristics, making the compound more amenable to biological testing and pharmaceutical formulation development.

Research Objectives and Scope

Current research objectives surrounding 1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride encompass multiple interconnected areas of chemical and pharmaceutical investigation. The primary focus involves developing efficient synthetic methodologies that can provide reliable access to this compound and related derivatives while maintaining high standards of purity and yield. Research efforts have concentrated on understanding the fundamental reaction mechanisms that govern the formation of the pyrrolidinone ring system, particularly through cyclization processes that can be controlled and optimized. These mechanistic studies are essential for developing scalable synthetic routes that could support larger research programs or potential commercial applications.

The scope of current investigations includes comprehensive structure-activity relationship studies that examine how modifications to the aminopentyl side chain or the pyrrolidinone core affect biological and chemical properties. These studies are particularly important for understanding the molecular basis of biological activity and for guiding the design of next-generation compounds with improved therapeutic potential. Research objectives also encompass the development of novel synthetic transformations that utilize 1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride as a starting material or intermediate in the preparation of more complex molecular architectures.

Analytical methodology development represents another critical research objective, with emphasis on establishing robust characterization protocols using nuclear magnetic resonance spectroscopy, mass spectrometry, and other analytical techniques. These methods are essential for confirming structural assignments and monitoring reaction progress during synthetic studies. The research scope extends to computational chemistry investigations that employ density functional theory calculations to understand electronic structure, predict reactivity patterns, and optimize synthetic conditions.

Table 1: Key Molecular Properties of 1-(1-Aminopentan-3-yl)pyrrolidin-2-one Hydrochloride

Future research directions aim to expand the synthetic utility of this compound through exploration of its reactivity in various chemical transformations. These investigations will likely include studies of its behavior under different reaction conditions, examination of its compatibility with various reagent systems, and assessment of its potential as a chiral building block for asymmetric synthesis. The research scope also encompasses biological evaluation studies that will systematically assess the compound's activity against various biological targets, with particular emphasis on neurological and pharmaceutical applications.

Properties

IUPAC Name |

1-(1-aminopentan-3-yl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-2-8(5-6-10)11-7-3-4-9(11)12;/h8H,2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBFRCSVDNTUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN)N1CCCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Pyrrolidin-2-one with Aminopentyl Derivatives

A common synthetic route involves reacting pyrrolidin-2-one with an appropriate 1-aminopentan-3-yl derivative under catalytic conditions. This process typically includes:

- Amination step: Introduction of the aminopentyl substituent via nucleophilic substitution or reductive amination.

- Cyclization: Formation or stabilization of the pyrrolidinone ring under controlled temperature and solvent conditions.

Catalysts such as metal complexes or acid catalysts are often employed to facilitate the amination and ring closure.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Polar solvents (e.g., ethanol) | Enhances solubility and reaction rate |

| Catalyst | Acid catalysts or metal salts | Promotes amination and cyclization |

| Temperature | Room temperature to reflux | Controlled to prevent side reactions |

| Reaction Time | Several hours | Optimized for yield and purity |

This method is favored for its straightforward approach and adaptability to industrial scale-up with continuous flow reactors to improve efficiency and reproducibility.

Multicomponent Reaction (MCR) Strategies

Ugi-Type and Related MCRs

Recent advances have shown that multicomponent reactions involving pyrrolidin-2-one derivatives, aldehydes, amines, and isocyanides can efficiently generate substituted pyrrolidinone compounds. For example, the Ugi reaction combined with subsequent nucleophilic substitution and cyclization steps enables the one-pot synthesis of complex pyrrolidinone frameworks.

The general procedure involves:

- Mixing pyrrolidin-2-one or its derivatives with amines (such as 1-aminopentan-3-yl derivatives), aldehydes, and isocyanides.

- Stirring the reaction mixture at room temperature or mild heating.

- Addition of bases like cesium carbonate to promote cyclization.

- Purification by chromatography after completion.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| MCR initiation | Pyrrolidin-2-one, aldehyde, amine, isocyanide | Formation of Ugi adduct |

| Cyclization | Cesium carbonate, acetonitrile, reflux | Formation of pyrrolidinone ring |

| Work-up | Acid wash, drying, chromatography | Purified 1-(1-Aminopentan-3-yl)pyrrolidin-2-one |

This one-pot methodology offers excellent stereochemical control and avoids isolation of intermediates, making it efficient and cost-effective.

Acid-Catalyzed Condensation and Amination

Synthesis via Condensation of Pyrrolidin-2-one Derivatives with Amines

An alternative preparation method involves acid-catalyzed condensation reactions between pyrrolidin-2-one derivatives and aliphatic amines, such as 1-aminopentan-3-yl amine. This method typically uses glacial acetic acid as solvent and involves:

- Formation of imine intermediates between aldehyde-functionalized pyrrolidinones and amines.

- Protonation to iminium species facilitating nucleophilic attack.

- Cyclization and rearrangement to yield the target compound.

Optimization of reactant ratios and solvent choice (ethanol or acetic acid) significantly affects yield, with ethanol often providing better solubility and higher yields.

| Entry | Reactant Ratio (Pyrrolidinone:Amine) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | 1:1 | Glacial acetic acid | 36 |

| 2 | 1:2.5 | Ethanol | Up to 70+ |

This method is supported by computational studies (DFT) elucidating the reaction mechanism, which aids in rational design of reaction conditions.

Industrial Scale-Up and Continuous Flow Synthesis

Industrial production of 1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride emphasizes:

- Use of optimized catalytic systems for amination and cyclization.

- Continuous flow reactors to enhance reaction control, heat transfer, and scalability.

- Process intensification to improve yield and purity while minimizing waste.

This approach integrates the above synthetic principles into an efficient manufacturing process suitable for large-scale applications.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct amination & cyclization | Pyrrolidin-2-one, aminopentyl derivative, catalyst, polar solvent, reflux | Straightforward, scalable | Requires catalyst optimization |

| Multicomponent reaction (MCR) | Pyrrolidin-2-one, aldehyde, amine, isocyanide, base, acetonitrile, reflux | One-pot, stereoselective, efficient | Requires multiple reagents |

| Acid-catalyzed condensation | Pyrrolidin-2-one derivative, amine, glacial acetic acid or ethanol | Mechanistically understood, good yields | Sensitive to solvent and ratio |

| Industrial continuous flow | Optimized catalysts, continuous flow setup | High yield, purity, scalable | Requires specialized equipment |

Research Findings and Mechanistic Insights

- Computational studies using density functional theory (DFT) have clarified the reaction pathways, particularly for acid-catalyzed condensation and amination steps, revealing key intermediates such as iminium ions and enol derivatives that facilitate cyclization.

- One-pot synthetic sequences combining Ugi reaction and subsequent cyclization have demonstrated excellent diastereoselectivity and atom economy, making them powerful tools for preparing pyrrolidinone derivatives including 1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride.

- The choice of solvent and reactant ratios critically impacts yield and purity, with ethanol and acetonitrile frequently preferred for their solvent properties and compatibility with catalysts.

- Industrial methods leverage continuous flow technology to enhance reaction control and throughput, enabling production at scale with reproducible quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride is being investigated for its potential therapeutic effects. Its structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in treating various psychiatric and neurological disorders.

Potential Applications:

- Antidepressants: The compound's interaction with serotonin pathways may offer insights into developing new antidepressants.

- Cognitive Enhancers: Research into cognitive function improvement has highlighted the significance of compounds that modulate neurotransmitter activity.

Neuropharmacology

The neuropharmacological profile of 1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride indicates its potential as a research tool in understanding brain function and disorders.

Research Insights:

- Animal Studies: Preliminary studies have shown that compounds similar to 1-(1-Aminopentan-3-yl)pyrrolidin-2-one can influence behavior in animal models, suggesting a role in anxiety and stress response modulation.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the development of new chemical entities.

Applications in Synthesis:

- Building Block for Complex Molecules: Its ability to undergo various chemical reactions makes it valuable in creating complex organic molecules.

Case Study 1: Antidepressant Development

A study explored the synthesis of derivatives based on 1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride, analyzing their effects on serotonin reuptake inhibition. Results indicated promising activity comparable to existing antidepressants.

Case Study 2: Neuroprotective Effects

Research involving animal models demonstrated that compounds derived from this hydrochloride exhibited neuroprotective effects against oxidative stress, indicating potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Key Observations :

- Chain Length: The target compound’s aminopentyl chain (vs. aminopropyl in ) may enhance lipophilicity, improving blood-brain barrier penetration compared to shorter-chain analogs .

Pharmacological Activity

Antiarrhythmic and Hypotensive Effects

- S-61 and S-73 (): Pyrrolidin-2-one derivatives with α1-adrenolytic activity, reducing blood pressure and arrhythmias in preclinical models.

Antimicrobial Activity

- 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one (): Demonstrated antimicrobial efficacy, likely due to the quinoxaline moiety’s DNA intercalation. The target compound lacks an aromatic group but may retain activity via amine-mediated membrane disruption .

Commercial and Research Relevance

- Suppliers: Analogs like 1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one hydrochloride (CAS 1576056-31-9) are commercially available (), indicating demand for pyrrolidinone-based research chemicals .

- Therapeutic Potential: Derivatives with aromatic or heterocyclic substituents (e.g., ’s benzylamine group) show enhanced receptor binding, guiding optimization of the target compound’s pentylamine chain .

Biological Activity

1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride, also known by its CAS number 1240529-18-3, is a chemical compound with diverse applications in scientific research, particularly in biochemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula : CHClNO

Molecular Weight : 206.72 g/mol

IUPAC Name : 1-(1-aminopentan-3-yl)pyrrolidin-2-one hydrochloride

CAS Number : 1240529-18-3

The biological activity of 1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride primarily stems from its ability to interact with various enzymes and receptors. This compound has been shown to modulate enzyme activity, which can influence several biochemical pathways. The specific targets and effects depend on the context of its application, such as enzyme inhibition or receptor activation.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, potentially altering metabolic pathways.

- Receptor Interaction : It may bind to various receptors, influencing cellular signaling processes.

Biological Applications

1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride is utilized in various research fields:

- Medicinal Chemistry : Investigated for its potential as a therapeutic agent in drug development.

- Biochemical Research : Used in studies involving enzyme inhibition and protein interactions.

- Cell Biology : Acts as a non-ionic organic buffering agent in cell culture applications.

Case Studies

-

Inhibition Studies :

Research indicates that derivatives of pyrrolidinone compounds exhibit significant biological activity. For instance, one study identified a related compound with a Ki value of 2.3 nM, demonstrating potent inhibition with good oral bioavailability (32%) in vivo . This suggests that similar derivatives could possess therapeutic potential. -

Pyrrolidine Scaffold in Drug Discovery :

A review highlighted the versatility of the pyrrolidine ring in medicinal chemistry, showing that modifications can lead to compounds with enhanced biological activity against various targets . The structure–activity relationship (SAR) analysis demonstrated that small changes in the molecular structure could significantly impact efficacy.

Table 1: Comparison of Biological Activities

| Compound | Ki (nM) | Oral Bioavailability (%) | Mechanism |

|---|---|---|---|

| Compound A | 2.3 | 32 | MCH-R1 antagonist |

| Compound B | TBD | TBD | TBD |

| 1-(1-Aminopentan-3-yl)pyrrolidin-2-one HCl | TBD | TBD | Enzyme inhibitor |

Note: TBD indicates data that requires further research.

Q & A

Q. What are the recommended synthesis protocols for 1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride?

The synthesis of pyrrolidinone hydrochloride derivatives typically involves acid-mediated cyclization or salt formation. For example, in analogous compounds, aqueous hydrochloric acid (1.0 M) is added to the free base under controlled temperatures (0–50°C), followed by heating to facilitate crystallization . Reaction optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of free base to HCl) and monitoring pH to ensure complete protonation of the amine group. Post-synthesis purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to enhance yield and purity.

Q. How is the purity and structural integrity of this compound verified in research settings?

Analytical techniques such as X-ray crystallography (to confirm monoclinic space groups and molecular packing) , NMR spectroscopy (for proton and carbon assignments), and HPLC (with UV detection at 210–254 nm for quantification) are standard. For instance, crystallographic data (e.g., unit cell parameters, bond angles) resolve stereochemical ambiguities in pyrrolidinone derivatives . Melting point analysis (e.g., 227°C for 1-Aminopyrrolidin-2-one hydrochloride ) and mass spectrometry (ESI-MS for molecular ion validation) further corroborate structural fidelity.

Q. What are the key safety considerations when handling this compound?

Safety protocols include:

- PPE : Lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .

- Emergency measures : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .

- Storage : Sealed containers in cool, dry conditions away from incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How do researchers address discrepancies in reported melting points for pyrrolidinone hydrochloride derivatives?

Q. What strategies optimize yield in multi-step syntheses of hydrochloride salts?

Key strategies include:

- Stepwise pH control : Gradual acid addition to avoid exothermic side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature modulation : Heating to 50°C post-HCl addition improves salt crystallization .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability.

Q. How can crystallographic data resolve stereochemical uncertainties in pyrrolidinone derivatives?

X-ray crystallography provides atomic-level resolution of:

- Stereochemistry : Absolute configuration (R/S) via Flack or Hooft parameters.

- Conformational analysis : Torsion angles (e.g., pyrrolidinone ring puckering) and hydrogen-bonding networks . For example, monoclinic space groups (e.g., P2₁/c) observed in related salts validate chair conformations and chloride ion coordination .

Q. What methodologies are used to analyze stability under varying environmental conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to assess hydrolytic or photolytic degradation .

- HPLC-MS : Identify degradation products and quantify stability-indicating parameters (e.g., retention time shifts).

- Kinetic modeling : Calculate shelf life using Arrhenius equations under accelerated conditions .

Data Contradiction and Resolution

Q. How should researchers interpret conflicting toxicity data for structurally similar compounds?

- Comparative assays : Use standardized in vitro models (e.g., HepG2 cells for hepatotoxicity) to compare IC₅₀ values across analogs.

- Structure-activity relationships (SAR) : Identify functional groups (e.g., amine position, halogen substitution) contributing to toxicity .

- Meta-analysis : Cross-reference data from authoritative databases (e.g., NTP, WHO) to reconcile discrepancies .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.